molecular formula C14H12O4 B13186744 2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid

2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid

Katalognummer: B13186744
Molekulargewicht: 244.24 g/mol
InChI-Schlüssel: WNXSUTMDIFSGPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid can be achieved through various synthetic routes. One common method involves the condensation of 4-formylphenylacetic acid with 3-methylfuran-2-carboxylic acid under acidic conditions . The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Analyse Chemischer Reaktionen

2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Wirkmechanismus

The mechanism of action of 2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the furan ring can engage in π-π interactions with other aromatic systems . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application .

Vergleich Mit ähnlichen Verbindungen

2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C14H12O4

Molekulargewicht

244.24 g/mol

IUPAC-Name

2-[5-(4-formylphenyl)-3-methylfuran-2-yl]acetic acid

InChI

InChI=1S/C14H12O4/c1-9-6-13(18-12(9)7-14(16)17)11-4-2-10(8-15)3-5-11/h2-6,8H,7H2,1H3,(H,16,17)

InChI-Schlüssel

WNXSUTMDIFSGPH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC(=C1)C2=CC=C(C=C2)C=O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.